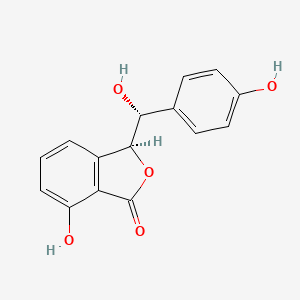

Hydramacrophyllol B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O5 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

(3S)-7-hydroxy-3-[(R)-hydroxy-(4-hydroxyphenyl)methyl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H12O5/c16-9-6-4-8(5-7-9)13(18)14-10-2-1-3-11(17)12(10)15(19)20-14/h1-7,13-14,16-18H/t13-,14+/m1/s1 |

InChI Key |

FADYYEHFGLVECU-KGLIPLIRSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)O[C@@H]2[C@@H](C3=CC=C(C=C3)O)O |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)OC2C(C3=CC=C(C=C3)O)O |

Synonyms |

hydramacrophyllol B |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Enrichment of Hydramacrophyllol B

Extraction Techniques for Hydramacrophyllol B from Natural Sources

This compound is a naturally occurring dihydroisocoumarin that has been isolated from plant species such as Scorzonera tomentosa and Scorzonera latifolia. researchgate.netresearchgate.netmdpi.com The initial and most critical step in its isolation is the efficient extraction from the plant material. The choice of solvent and extraction method is paramount and is typically determined by the polarity of the target compound and the matrix composition.

For the isolation of dihydroisocoumarins, including this compound, from the subaerial parts of S. tomentosa, a common approach involves extraction with methanol (B129727) (MeOH) at room temperature. researchgate.netmdpi.com Following initial extraction, a liquid-liquid partition is often employed. For instance, the methanolic extract can be fractionated into an ethyl acetate (B1210297) (AcOEt)-soluble portion, which enriches compounds of medium polarity like this compound. istanbul.edu.tr

While direct extraction protocols for this compound from Hydrangea macrophylla are less specifically detailed in the literature, methods used for similar phenolic compounds from this plant provide valuable insights. These techniques include reflux extraction with 70% ethanol (B145695) (EtOH) and ultrasonic-assisted extraction (UAE) with solvents like methanol or aqueous ethanol. fstjournal.com.brdergipark.org.trresearchgate.net UAE is a modern technique that can enhance extraction efficiency and reduce processing time. nih.gov

Table 1: Summary of Extraction Techniques for this compound and Related Compounds

| Plant Source | Plant Part | Extraction Solvent | Methodology | Reference |

|---|---|---|---|---|

| Scorzonera tomentosa | Subaerial parts | Methanol (MeOH) | Extraction at room temperature, followed by fractionation with ethyl acetate (AcOEt). | researchgate.netistanbul.edu.tr |

| Hydrangea macrophylla (for related phenolics) | Leaves | 70% Ethanol (EtOH) | Reflux extraction. | fstjournal.com.br |

| Hydrangea macrophylla (for related phenolics) | Leaves | Methanol and 70% EtOH | Ultrasonic bath extraction. | dergipark.org.trresearchgate.net |

Chromatographic Techniques in this compound Isolation and Purification (e.g., HPLC)

Following crude extraction and preliminary fractionation, chromatographic techniques are indispensable for the isolation and purification of this compound to a high degree of homogeneity. nih.gov High-Performance Liquid Chromatography (HPLC), particularly in its preparative format (prep-HPLC), is a cornerstone of this process due to its high resolution and efficiency. nih.govopenaccessjournals.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for purifying moderately polar compounds like this compound. researchgate.net This technique utilizes a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, and a polar mobile phase. researchgate.nethplc.eu The separation is achieved by gradient elution, where the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase is gradually increased. nih.gov This allows for the sequential elution of compounds based on their hydrophobicity. hplc.eu To improve peak shape and resolution, modifiers such as formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase. dergipark.org.trhplc.eu

Other chromatographic methods like Medium-Pressure Liquid Chromatography (MPLC) can be used for initial purification of the crude extract before the final polishing step with prep-HPLC. nih.gov The purity of the collected fractions is typically monitored using analytical HPLC coupled with a UV detector. nih.gov

Table 2: Typical Chromatographic Parameters for Dihydroisocoumarin Purification

| Technique | Stationary Phase | Mobile Phase (Gradient Elution) | Detection | Reference |

|---|---|---|---|---|

| Preparative HPLC | Reversed-Phase C18 | Solvent A: Water with 0.1-0.3% Formic Acid Solvent B: Acetonitrile or Methanol | UV Detector (e.g., at 254, 280 nm) | dergipark.org.trnih.govnih.gov |

| Analytical HPLC | Reversed-Phase C18 | Solvent A: Water with 0.1% Acetic Acid Solvent B: Methanol | Diode Array Detector (DAD) | nih.gov |

Spectroscopic and Spectrometric Approaches for Purity Assessment of this compound

Once this compound has been isolated, its identity and purity must be rigorously confirmed. This is accomplished through a combination of spectroscopic and spectrometric methods that provide detailed information about its chemical structure and composition. researchgate.netresearchgate.net The purity is often determined to be greater than 98% by combining HPLC and NMR analyses for use in further studies. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), such as HR-FAB-MS, is used to determine the exact mass of the molecule and, consequently, its molecular formula. istanbul.edu.tr For this compound, the molecular formula was determined to be C₁₆H₁₄O₅. istanbul.edu.tr MS is exceptionally sensitive and can detect trace-level impurities. uba.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the detailed chemical structure. nih.gov The ¹H-NMR spectrum of this compound shows characteristic signals corresponding to its two aromatic rings and the dihydroisocoumarin core. istanbul.edu.tr The absence of extraneous signals in the NMR spectra is a strong indicator of high purity. nih.gov

UV and IR Spectroscopy: Ultraviolet (UV) spectroscopy reveals characteristic absorbance maxima, which for this compound are observed at 228, 285, and 301 nm. istanbul.edu.tr Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as phenolic hydroxyl (OH) and carbonyl (C=O) groups. istanbul.edu.tr

Table 3: Spectroscopic and Spectrometric Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| HR-FAB-MS | m/z 287.0912 [M+H]⁺ (Calculated for C₁₆H₁₅O₅: 287.0919) | istanbul.edu.tr |

| UV (MeOH) λmax (log ε) | 228 (4.2), 285 (3.6), 301 (3.7) nm | istanbul.edu.tr |

| IR νmax | 3440 (phenolic OH), 1740 (C=O), 1620, 1607, 1470 (aryl) cm⁻¹ | istanbul.edu.tr |

| ¹H-NMR (Key Signals) | Signals for a 1,2,3-trisubstituted benzene (B151609) ring and a 1,4-disubstituted aromatic ring. | istanbul.edu.tr |

Optimization Strategies for this compound Extraction Yields

Maximizing the extraction yield of this compound is essential for efficient isolation. The optimization process involves systematically adjusting various extraction parameters to enhance the recovery of the target compound from the natural source. nih.gov

Key parameters for optimization include:

Solvent Selection: The type and concentration of the solvent are critical. Solvents like ethanol and methanol are effective for moderately polar compounds. nih.gov Varying the water content in alcohol-based solvents can fine-tune the polarity to match that of this compound.

Extraction Time: The duration of the extraction process influences the yield. While longer extraction times generally lead to higher yields, an equilibrium point is eventually reached where further extension provides no significant benefit. nih.gov For methods like maceration, the optimal time can range from 24 to 72 hours depending on the solvent. nih.gov

Temperature: Increasing the extraction temperature can improve solvent penetration and solubility, thus increasing the yield. However, excessively high temperatures pose a risk of degrading thermolabile compounds. Techniques like refluxing operate at the boiling point of the solvent, while others are performed at room temperature to preserve the compound's integrity. fstjournal.com.br

Extraction Technique: Modern methods like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods like maceration or Soxhlet extraction. nih.gov MAE, for instance, has been shown to produce the highest extraction yields for various bioactive compounds in shorter timeframes. nih.gov

Solid-to-Solvent Ratio: The ratio of plant material to the volume of solvent can also affect the extraction efficiency. This parameter is often optimized to ensure complete extraction without excessive solvent use.

Table 4: Parameters for Optimizing this compound Extraction

| Parameter | Variable | Expected Impact on Yield | Reference |

|---|---|---|---|

| Solvent Type | Methanol, Ethanol, Water, Chloroform | Yield varies significantly with solvent polarity; ethanol and methanol are often most effective for phenolics. | nih.gov |

| Extraction Duration | Minutes (for MAE/UAE) to Hours (for Maceration) | Yield increases with time up to an equilibrium point. | nih.gov |

| Temperature | Room Temperature to Boiling Point of Solvent | Higher temperatures generally increase yield but risk degradation. | fstjournal.com.br |

| Method | Maceration, Soxhlet, UAE, MAE | Modern techniques (UAE, MAE) typically offer higher yields in shorter times than conventional methods. | nih.gov |

Elucidation of the Chemical Structure and Stereochemistry of Hydramacrophyllol B

Nuclear Magnetic Resonance (NMR) Spectroscopy in Hydramacrophyllol B Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H-NMR (Proton NMR) : The ¹H-NMR spectrum of this compound reveals the number of distinct proton environments and their neighboring protons. Analysis of the ¹H-NMR spectrum of a related compound showed signals corresponding to a 1,2,3-trisubstituted benzene (B151609) ring and a 1,4-disubstituted aromatic ring, which is a structural feature also found in this compound. istanbul.edu.tr The splitting patterns (e.g., singlets, doublets, triplets) in a high-resolution spectrum indicate the number of adjacent protons, a principle known as the n+1 rule. libretexts.org

¹³C-NMR (Carbon-13 NMR) : The ¹³C-NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. careerendeavour.com Although less sensitive than ¹H-NMR, it provides crucial information about the carbon skeleton. careerendeavour.com The chemical shifts in the ¹³C-NMR spectrum help to identify the types of carbon atoms present, such as those in alkyl, aromatic, or carbonyl groups. careerendeavour.com

2D NMR Techniques : To assemble the molecular puzzle, two-dimensional (2D) NMR experiments are employed. These techniques show correlations between different nuclei, allowing for the connection of molecular fragments.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically separated by two or three bonds (³JHH coupling). emerypharma.comgithub.io This helps to establish the sequence of protons within a spin system. github.io

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH coupling). columbia.edu This allows for the unambiguous assignment of which proton is attached to which carbon. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edulibretexts.org HMBC is instrumental in connecting different spin systems and piecing together the entire molecular structure by identifying correlations across quaternary carbons and heteroatoms. emerypharma.comlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This is crucial for determining the relative stereochemistry and conformation of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, providing valuable information that complements the ¹³C-NMR spectrum. columbia.edu

The comprehensive analysis of these NMR data allows for the complete assignment of all proton and carbon signals and the establishment of the planar structure of this compound.

Interactive Data Table: Representative NMR Data for Dihydroisocoumarin Skeletons Similar to this compound

Note: This table presents typical chemical shift ranges for key structural motifs found in compounds related to this compound. Exact values for this compound may vary.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 | Protons on one ring to carbons on the other |

| Methylene (B1212753) (CH₂) adjacent to Oxygen | 3.5 - 4.5 | 60 - 70 | To adjacent aromatic and methine carbons |

| Methine (CH) adjacent to Oxygen | 4.0 - 5.5 | 70 - 85 | To aromatic carbons and carbonyl carbon |

| Carbonyl (C=O) | N/A | 165 - 180 | From adjacent methine and methylene protons |

Mass Spectrometry (MS) Techniques for this compound Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

HR-FAB-MS (High-Resolution Fast Atom Bombardment Mass Spectrometry) : For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was a key technique. istanbul.edu.tr FAB is a soft ionization method where the sample, mixed in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.org This process generates protonated molecules, [M+H]⁺, with minimal fragmentation. wikipedia.org HR-FAB-MS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. istanbul.edu.tr For instance, a related compound's molecular formula of C₁₆H₁₄O₅ was determined by its HR-FAB-MS data. istanbul.edu.tr This technique is particularly well-suited for polar and thermally unstable compounds. creative-proteomics.com

X-ray Crystallography Approaches for this compound Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. mdpi.com The technique involves directing X-rays onto a single crystal of the compound. uomustansiriyah.edu.iq The resulting diffraction pattern is used to calculate an electron density map, which reveals the precise arrangement of atoms in the crystal lattice. uomustansiriyah.edu.iqnih.gov

While X-ray crystallography provides unparalleled detail about the solid-state structure, obtaining suitable crystals of a natural product can be a significant challenge. mdpi.com If crystals of this compound can be grown, this method would unambiguously determine the absolute configuration of all its chiral centers.

Chiroptical Methods (e.g., ECD, ORD) in this compound Stereochemical Analysis

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing crucial information about its stereochemistry. rsc.orgmdpi.com These techniques are especially valuable when X-ray crystallography is not feasible.

ECD (Electronic Circular Dichroism) : ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, arising from electronic transitions. rsc.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule, particularly in the vicinity of chromophores (light-absorbing groups). mdpi.com For molecules with multiple chromophores, the exciton (B1674681) coupling phenomenon in the ECD spectrum can be a powerful tool for assigning absolute configuration. rsc.org

ORD (Optical Rotatory Dispersion) : ORD measures the change in the angle of optical rotation as a function of wavelength. nih.gov ORD and ECD are related phenomena (through the Kramers-Kronig relations) and provide complementary information about the molecule's stereochemistry. rsc.org

For complex molecules like this compound, the experimental ECD and ORD spectra are often compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. mdpi.com A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. mdpi.com

Biosynthetic Pathways and Precursors of Hydramacrophyllol B

Proposed Biosynthetic Route to Hydramacrophyllol B

The biosynthesis of this compound, like other dihydroisocoumarins found in Hydrangea macrophylla, is proposed to begin with precursors from the shikimate and polyketide pathways. mdpi.combiorxiv.orgfrontiersin.org The core structure is assembled via the polyketide pathway, which involves the sequential condensation of acetyl-CoA and malonyl-CoA units. mdpi.comresearchgate.net

The proposed route for related dihydroisocoumarins in Hydrangea starts with the formation of p-coumaroyl-CoA from phenylalanine and tyrosine, which are products of the shikimate pathway. frontiersin.org A polyketide synthase (PKS) then catalyzes the elongation of a starter molecule, likely p-coumaroyl-CoA or a derivative, with three molecules of malonyl-CoA. frontiersin.orgmdpi.com This process forms a linear tetraketide intermediate. nih.gov This intermediate undergoes cyclization, specifically a lactonization reaction, to form the characteristic dihydroisocoumarin ring system. frontiersin.orguniversiteitleiden.nl For this compound, this core structure is then further modified by tailoring enzymes to yield the final compound. nih.gov Specifically, studies on related compounds suggest a pathway from hydrangenol (B20845), another dihydroisocoumarin, which could be a precursor to this compound. nih.gov

Enzymatic Machinery Involved in this compound Synthesis (e.g., methyltransferases, oxidases)

The creation of this compound from its basic precursors is facilitated by a suite of specialized enzymes. While the precise enzymes for each step have not all been definitively identified for this specific compound, the enzymatic machinery can be inferred from studies on dihydroisocoumarin biosynthesis in Hydrangea and other organisms. biorxiv.orgacs.orgnih.gov

Key Enzyme Classes in this compound Biosynthesis:

| Enzyme Class | Proposed Function | Reference |

|---|---|---|

| Polyketide Synthase (PKS) | Catalyzes the initial condensation of malonyl-CoA units with a starter CoA-ester to form the linear polyketide chain. Type III PKSs like chalcone (B49325) synthase (CHS) and stilbenecarboxylate synthase (STCS) are prominent in Hydrangea macrophylla. mdpi.comnih.govfrontiersin.org | mdpi.comnih.govfrontiersin.org |

| Cyclases | Mediate the ring closure (lactonization) of the linear polyketide intermediate to form the dihydroisocoumarin scaffold. universiteitleiden.nl | universiteitleiden.nl |

| Reductases | Involved in the reduction of keto groups during the formation of the dihydro-pyranone ring. Ketoreductase genes have been found to be upregulated during the biosynthesis of related compounds. biorxiv.org | biorxiv.org |

| Hydroxylases/Oxidases | These enzymes, likely cytochrome P450 monooxygenases, introduce hydroxyl groups at specific positions on the molecule. acs.org | acs.org |

| O-Methyltransferases (OMTs) | Transfer a methyl group from a donor like S-adenosyl methionine (SAM) to a hydroxyl group on the aromatic ring, a common modification in fungal dihydroisocoumarin pathways. acs.orgnih.gov | acs.orgnih.gov |

Research has identified specific PKS enzymes in Hydrangea macrophylla var. thunbergii, such as p-coumaroyl triacetic acid synthase (CTAS), which is a homolog of chalcone synthase and is involved in producing polyketide precursors. mdpi.comnih.gov

Isotopic Labeling Studies in this compound Biosynthesis

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. mdpi.com In the study of polyketide biosynthesis, feeding experiments with stable isotopes like ¹³C and ²H are standard practice. mdpi.comresearchgate.net For instance, using [1-¹³C]acetate, [2-¹³C]acetate, or [¹³C-methyl]methionine allows researchers to determine the origin of each carbon atom in the final natural product. mdpi.com

While specific isotopic labeling studies exclusively detailing the biosynthesis of this compound are not widely published, the general principles have been applied to the broader class of dihydroisocoumarins and polyketides. mdpi.comnih.gov Such studies on related fungal and plant metabolites have consistently confirmed their origin from acetate (B1210297) and malonate precursors via the polyketide pathway. researchgate.net These experiments are crucial for confirming the proposed biosynthetic route and understanding the assembly of the carbon skeleton. nih.gov

Genetic Basis and Transcriptomic Analysis of this compound Production

The genes encoding the enzymes for secondary metabolite biosynthesis are often organized into biosynthetic gene clusters (BGCs) within the organism's genome. researchgate.netd-nb.info For this compound, this would include the PKS gene, along with genes for tailoring enzymes like cyclases, reductases, and oxidases. biorxiv.orgnih.gov

Transcriptomic and metabolomic analyses of Hydrangea macrophylla have provided significant insights into the genetic regulation of secondary metabolite production. biorxiv.orgnih.govmdpi.com Studies comparing cultivars with high and low concentrations of related dihydroisocoumarins have identified differentially expressed genes involved in the phenylpropanoid, flavonoid, and stilbene (B7821643) biosynthesis pathways, which provide the necessary precursors. biorxiv.orgfrontiersin.org Specifically, genes for cyclase and ketoreductase were found to be upregulated in Hydrangea accessions with high levels of these compounds. biorxiv.org Furthermore, analyses have identified key transcription factor families, such as MYB and bHLH, that regulate the expression of these biosynthetic genes. mdpi.comresearchgate.net While these studies may not focus solely on this compound, they build a strong framework for understanding its genetic basis by examining the production of closely related and co-occurring metabolites in H. macrophylla. nih.gov

Environmental and Cultivation Factors Influencing this compound Biosynthesis

Key environmental factors include:

Light: The intensity, quality, and duration (photoperiod) of light can regulate the biosynthesis of phenolic compounds derived from the shikimate and phenylpropanoid pathways. mdpi.commdpi.commaxapress.com

Temperature: Temperature affects the activity of biosynthetic enzymes and can influence the accumulation of secondary metabolites. plos.orgmaxapress.com High temperatures may inhibit flavonoid biosynthesis, while lower temperatures can sometimes induce it. plos.org

Water Availability: Drought stress is a known trigger for the production of various secondary metabolites that serve protective roles in the plant. juniperpublishers.commaxapress.com

Soil Composition and pH: The availability of nutrients and soil pH can impact plant growth and the synthesis of phytochemicals. maxapress.com For Hydrangea, soil pH and the presence of ions like aluminum are well-known to affect flavonoid and anthocyanin profiles, which share precursors with dihydroisocoumarins. mdpi.comresearchgate.net

Biotic Stress: Attacks by pathogens or herbivores can induce the production of defense-related compounds, which may include dihydroisocoumarins. maxapress.com

Studies on Hydrangea macrophylla have shown that factors like shading can alter the content of dihydroisocoumarins. mdpi.com Similarly, exposure to stressors like heavy metals can trigger broad transcriptomic and metabolic responses, impacting various pathways including those related to secondary metabolism. nih.gov

Molecular and Cellular Mechanisms of Action of Hydramacrophyllol B

Hydramacrophyllol B Interactions with Specific Molecular Targets (e.g., enzymes, receptors, proteins)

No specific molecular targets, such as enzymes, receptors, or proteins, that directly interact with this compound have been identified in the available scientific literature. Research has yet to elucidate the precise binding partners that would mediate its biological activities.

Modulation of Intracellular Signaling Pathways by this compound

There is currently no published research that describes the modulation of specific intracellular signaling pathways by this compound. Consequently, its effects on key signaling cascades involved in cellular regulation remain unknown.

This compound Effects on Cellular Processes in In Vitro Models (e.g., cell cycle progression, apoptosis, proliferation, differentiation, migration)

Investigations into the effects of this compound on fundamental cellular processes have not been reported. Data from in vitro models detailing its impact on cell cycle progression, apoptosis, proliferation, differentiation, or migration are not available in the current body of scientific literature.

Mechanistic Investigations into Antioxidant Activities of this compound in Cellular Systems (e.g., reduction of peroxide levels)

While some compounds from natural sources are studied for their antioxidant properties, no mechanistic investigations into the specific antioxidant activities of this compound in cellular systems have been published. There is no available data concerning its ability to reduce peroxide levels or engage other antioxidant mechanisms at a cellular level.

Mechanistic Insights into Anti-inflammatory Activities of this compound (e.g., COX inhibition in in vitro assays)

There are no mechanistic studies available that provide insight into the potential anti-inflammatory activities of this compound. Specifically, there is no data from in vitro assays on its capacity to inhibit key inflammatory enzymes such as cyclooxygenase (COX).

Investigation of Anti-proliferative/Cytotoxic Mechanisms of this compound in Cancer Cell Lines (in vitro)

No studies investigating the anti-proliferative or cytotoxic mechanisms of this compound in cancer cell lines have been found in the scientific literature. Therefore, its potential as an anti-cancer agent and the mechanisms that would underlie such activity are yet to be explored.

Immunomodulatory Mechanisms of this compound in Cellular Assays

Research detailing the potential immunomodulatory mechanisms of this compound in cellular assays is not available. Its effects on the function and response of immune cells have not been documented.

Chemical Synthesis and Analog Development of Hydramacrophyllol B

Strategies for Total Synthesis of Hydramacrophyllol B

The total synthesis of 3,4-dihydroisocoumarins, the class of compounds to which this compound belongs, has been approached through several methodologies. A common strategy involves the condensation of a substituted homophthalic acid or its equivalent with an appropriate aldehyde.

Wittig Reaction: Condensation of a substituted benzylphosphonium salt with a substituted benzaldehyde (B42025) to form a stilbene (B7821643) derivative.

Lactonization: Cyclization of the stilbene derivative to form the dihydroisocoumarin ring.

Another approach utilizes a titanocene(III) chloride-mediated radical-induced cyclization. tubitak.gov.trresearchgate.net This method has been successful in synthesizing various 3,4-dihydroisocoumarins in moderate to good yields. researchgate.net The synthesis of a key intermediate bromo ester, followed by treatment with titanocene(III) chloride in the presence of an aldehyde, affords the lactone core. tubitak.gov.tr

A light-promoted, metal-free method has also been developed for synthesizing substituted 3,4-dihydroisocoumarins in DMSO. gaylordchemical.com This reaction proceeds via a radical mechanism at room temperature, offering an alternative to methods requiring metal catalysts and high temperatures. gaylordchemical.com

Furthermore, a one-step synthesis has been developed involving the reaction of o-methoxycarbonyl arenediazonium bromides with unsaturated compounds, catalyzed by copper(I) bromide. lookchem.com

The table below summarizes some key reactions used in the total synthesis of related 3,4-dihydroisocoumarins.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Wittig Reaction & Lactonization | Phosphonium salt, benzaldehyde derivatives | (±)-Hydrangenol, (±)-Phyllodulcin, (±)-Macrophyllol | researchgate.net |

| Radical-Induced Cyclization | Titanocene(III) chloride (Cp2TiCl), bromo ester, aldehyde | 3,4-Dihydroisocoumarin lactone | tubitak.gov.trresearchgate.net |

| Photocatalyzed Synthesis | Light, DMSO | Substituted 3,4-dihydroisocoumarins | gaylordchemical.com |

| Meerwein Arylation-Cyclization | o-Methoxycarbonyl arenediazonium bromides, CuBr | 3-Substituted 3,4-dihydroisocoumarins | lookchem.com |

Semi-synthesis Approaches for this compound Derivatives

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a valuable strategy for producing derivatives of complex molecules like this compound. A common precursor for many related dihydroisocoumarins is hydrangenol (B20845), which can be isolated from plants like Hydrangea macrophylla. cdnsciencepub.commdpi.comwikipedia.orgnih.gov

One example of a semi-synthetic approach in the broader dihydroisocoumarin class is the synthesis of a mellein-type derivative from anacardic acid, a component of cashew nut shell liquid. ajol.infoudsm.ac.tz This process involved:

Protection of reactive phenolic and carboxylic acid groups via methylation.

Hydrogenation to saturate the side chains.

Benzylic oxidation and subsequent reduction.

Deprotection and lactonization to yield the final dihydroisocoumarin. ajol.info

Such a strategy could be adapted for this compound, starting from a readily available natural precursor. Chemical modifications could target the hydroxyl groups or the aromatic rings to generate a library of derivatives for structure-activity relationship (SAR) studies. For instance, the diacetyl derivative of hydrangenol has been prepared by treatment with acetic anhydride (B1165640) and pyridine. cdnsciencepub.com

Asymmetric Synthesis Methodologies Applied to this compound Analogs

The development of asymmetric syntheses is crucial for obtaining enantiomerically pure compounds, which is often necessary for evaluating their specific biological activities. For 3,4-dihydroisocoumarins, several asymmetric strategies have been reported.

One method employs the stereoselective addition of a laterally lithiated chiral 2-(o-tolyl)oxazoline to an aldehyde, followed by diastereomer-selective lactonization. researchgate.net This approach has been used to produce 3-substituted 3,4-dihydroisocoumarins with good to high optical activity. researchgate.net

Another strategy involves the use of a chiral lithium amide base for the lateral lithiation of o-toluic acid derivatives. arkat-usa.org The subsequent reaction with an aldehyde in the presence of an external chiral ligand, such as (-)-sparteine (B7772259) or (S)-2-(1-pyrrolidinylmethyl)pyrrolidine, can lead to the formation of 3-aryl-3,4-dihydroisocoumarins with moderate to good enantiomeric excess. arkat-usa.org

Organocatalytic asymmetric reactions have also been developed. For example, an enantioselective benzylation and aldol-hemiacetalization of α,β-unsaturated trifluoromethyl ketones with toluene (B28343) derivatives, catalyzed by a tertiary amine-thiourea catalyst, has been used to construct optically active 3,4-dihydroisocoumarins bearing a trifluoromethylated stereocenter with high enantioselectivity. nih.gov

Asymmetric hydroformylation of styrene (B11656) derivatives using BIBOP-type ligands is another powerful method. nih.govnih.gov This approach has been successfully applied to the enantioselective synthesis of 4-methyl-3,4-dihydroisocoumarin. nih.govnih.gov

| Asymmetric Strategy | Key Reagents/Catalysts | Enantiomeric Excess (ee) | Reference |

| Chiral Oxazoline Method | (S)-4-isopropyl-2-(o-tolyl)oxazoline, aldehyde | Good to high | researchgate.net |

| Chiral Lithium Amide | o-Toluic acid derivative, aldehyde, chiral ligand (e.g., (-)-sparteine) | 60-77% | arkat-usa.org |

| Organocatalysis | α,β-Unsaturated trifluoromethyl ketone, tertiary amine-thiourea catalyst | High | nih.gov |

| Asymmetric Hydroformylation | Styrene derivative, Rh-catalyst with BIBOP-type ligand | up to 95:5 er | nih.govnih.gov |

Chemoenzymatic Synthesis of this compound and Its Analogs

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymatic transformations. For the synthesis of 3,4-dihydroisocoumarins, enzymatic cyclization presents an environmentally friendly alternative to chemical methods.

A notable example is the use of vanadium chloroperoxidase from Curvularia inaequalis (CiVCPO) to catalyze the cyclization of 2-vinylbenzoic acids into 4-hydroxyisochroman-1-ones, the core structure of compounds like this compound. Current time information in Bangalore, IN. This reaction proceeds in a citrate (B86180) buffer with the addition of KBr and H2O2, and can tolerate the use of DMSO to improve substrate solubility without significant loss of enzyme activity. Current time information in Bangalore, IN.

The biosynthesis of hydrangenol, a related compound, involves the condensation of a phenylpropanoid molecule with three acetate (B1210297) units, suggesting that enzymes involved in polyketide synthesis could be harnessed for the production of this compound and its analogs. cdnsciencepub.comresearchgate.net

Development of Novel this compound Scaffolds and Chemical Modifications

The development of novel scaffolds based on the this compound structure is an important avenue for discovering new bioactive compounds. The 3,4-dihydroisocoumarin core is considered an attractive scaffold for medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. eurekaselect.comresearchgate.net

Strategies for creating novel scaffolds include:

Modification of Substituents: Altering the nature and position of substituents on the aromatic rings can significantly impact biological activity.

Ring Modification: Introducing heteroatoms into the isocoumarin (B1212949) ring system, such as in the synthesis of 5-aza-3,4-dihydroisocoumarins, can lead to novel chemical entities with different properties. tubitak.gov.trresearchgate.net

Conjugation: Attaching other molecules, such as sugars or other pharmacophores, to the this compound scaffold can create hybrid molecules with potentially enhanced or novel activities. The natural occurrence of glycosides of related compounds like hydrangenol points to the feasibility of this approach. cdnsciencepub.comwikipedia.org

Chemical modification of the closely related compound hydrangenol is also a viable strategy. As a natural dihydroisocoumarin, it can be functionalized to create a variety of derivatives. mdpi.comfrontiersin.org These modifications can target the hydroxyl groups for etherification, esterification, or glycosylation, providing a range of new compounds for biological screening. cdnsciencepub.comfrontiersin.org

Structure Activity Relationship Sar Studies for Hydramacrophyllol B and Its Analogs

Systematic Modification of Hydramacrophyllol B Structure and Evaluation of Biological Activities (in vitro)

The systematic modification of a lead compound like this compound involves the synthesis of a series of analogs where specific parts of the molecule are altered. These modifications can include changes to the substituent groups, their positions on the aromatic rings, and the stereochemistry of the molecule. The resulting analogs are then subjected to a battery of in vitro biological assays to determine how these structural changes affect their activity. For instance, in the broader class of dihydroisocoumarins, to which this compound belongs, modifications such as the introduction of different functional groups on the phenyl ring have been shown to modulate biological activity. mdpi.commdpi.com

While specific and extensive SAR studies on a wide array of synthetically derived this compound analogs are not widely available in the public domain, the general principles of such investigations can be outlined. A typical approach would involve synthesizing analogs with variations at key positions, such as the phenolic hydroxyl groups and the alkyl side chain. These analogs would then be evaluated for their in vitro activity against various biological targets, such as cancer cell lines or specific enzymes.

For example, a hypothetical study could involve the synthesis of analogs with modifications to the hydroxyl groups, such as methylation or acetylation, to probe the importance of hydrogen bond donating and accepting capabilities for biological activity. Furthermore, the length and branching of the alkyl side chain could be varied to investigate the role of lipophilicity and steric bulk. The antiproliferative activity of these analogs against a panel of human cancer cell lines could then be assessed using standard in vitro assays like the MTT or SRB assay. mdpi.com

The following interactive data table illustrates a hypothetical set of results from such a study, showcasing how different structural modifications could influence the in vitro antiproliferative activity against a cancer cell line.

| Compound | R1 | R2 | R3 | IC50 (µM) on a Hypothetical Cancer Cell Line |

| This compound | H | H | (CH2)4CH3 | 15.2 |

| Analog 1 | CH3 | H | (CH2)4CH3 | 25.8 |

| Analog 2 | H | CH3 | (CH2)4CH3 | 18.5 |

| Analog 3 | COCH3 | H | (CH2)4CH3 | 32.1 |

| Analog 4 | H | H | (CH2)2CH3 | 22.4 |

| Analog 5 | H | H | (CH2)6CH3 | 12.8 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one might infer that the free hydroxyl group at the R1 position is important for activity, as its methylation (Analog 1) or acetylation (Analog 3) leads to a decrease in potency. Increasing the length of the alkyl side chain (Analog 5) appears to enhance activity, suggesting that increased lipophilicity might be favorable for cell membrane penetration or interaction with a hydrophobic pocket in the target protein.

Identification of Key Pharmacophoric Features for this compound Activity

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. mdpi.comdergipark.org.tr The identification of the pharmacophoric features of this compound is a critical step in understanding its mechanism of action and in designing novel analogs with improved activity. This process typically involves computational modeling techniques that analyze the three-dimensional structure of the molecule and its interactions with its biological target. jppres.comresearchgate.net

Based on the structure of this compound, several potential pharmacophoric features can be identified:

Hydrogen Bond Donors: The phenolic hydroxyl groups are potent hydrogen bond donors. jppres.com

Hydrogen Bond Acceptors: The oxygen atoms in the lactone ring and the hydroxyl groups can act as hydrogen bond acceptors. jppres.com

Aromatic Ring: The benzene (B151609) ring can participate in π-π stacking or hydrophobic interactions with the biological target. mdpi.com

Hydrophobic Region: The pentyl side chain provides a significant hydrophobic region that can interact with nonpolar pockets in the target protein.

The relative importance of these features would be determined by comparing the biological activities of a series of analogs where each feature is systematically modified or removed. For instance, the reduced activity of the methylated and acetylated analogs in our hypothetical SAR study (Section 7.1) would suggest that the hydrogen bond donating ability of the phenolic hydroxyl groups is a key pharmacophoric feature.

Rational Design and Synthesis of this compound Analogs with Enhanced Mechanistic Potency (in vitro)

The insights gained from SAR studies and pharmacophore modeling form the basis for the rational design of new analogs with potentially enhanced potency and selectivity. rsc.org The goal is to optimize the interactions of the molecule with its biological target by modifying its structure in a targeted and informed manner.

Building upon the hypothetical SAR data and the identified pharmacophoric features, a rational design strategy for new this compound analogs might involve:

Maintaining Key Pharmacophoric Features: Ensuring that the designed analogs retain the essential features for activity, such as the phenolic hydroxyl groups.

Optimizing Lipophilicity: Systematically varying the length and branching of the alkyl side chain to find the optimal balance between solubility and membrane permeability. The enhanced activity of Analog 5 in the hypothetical data suggests that further exploration of longer alkyl chains could be fruitful.

Introducing Additional Interacting Groups: Based on the structure of the target's binding site (if known), one could introduce new functional groups to the this compound scaffold that can form additional favorable interactions, such as hydrogen bonds or salt bridges. For example, incorporating a basic amino group could introduce a positive charge and potential ionic interactions. nih.gov

Modifying the Dihydroisocoumarin Core: Alterations to the core heterocyclic structure could be explored to improve metabolic stability or fine-tune the electronic properties of the molecule.

Advanced Analytical and Quantification Methodologies for Hydramacrophyllol B

Liquid Chromatography-Mass Spectrometry (LC-MS) for Hydramacrophyllol B Profiling and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of this compound. This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection afforded by mass spectrometry.

Profiling and Identification: For the initial identification of this compound in a sample, LC-MS is invaluable. In a typical workflow, an extract is separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small percentage of an acid such as formic acid to improve peak shape and ionization.

One study on the quantification of related dihydroisocoumarins, hydrangenol (B20845) and phyllodulcin, in Hydrangea macrophylla var. thunbergii calluses utilized LC-MS with electrospray ionization (ESI) in the negative ion mode. jst.go.jp This approach is effective for phenolic compounds like this compound. In negative ESI-MS, this compound is expected to be detected as a deprotonated molecule, or quasi-molecular ion peak [M-H]⁻. Given the molecular weight of this compound (C15H14O5), the expected m/z for the [M-H]⁻ ion would be approximately 273.08.

Quantitative Analysis using LC-MS/MS: For precise quantification, tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity. This is typically performed on a triple quadrupole (QqQ) or a Q-Trap mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.comwaters.com In MRM, the first quadrupole selects the precursor ion (the [M-H]⁻ of this compound), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects specific product ions for detection. This process significantly reduces background noise and matrix interference, allowing for accurate quantification even at low concentrations.

The selection of optimal MRM transitions (precursor ion → product ion) is a critical step in method development. waters.comchromatographytoday.com While specific MRM transitions for this compound are not widely published, they can be determined by infusing a pure standard of the compound and optimizing the collision energy to produce stable and abundant fragment ions. For related dihydroisocoumarins, quantification is often achieved by monitoring one primary MRM transition for quantitation and one or two additional transitions for confirmation. amazonaws.comunifg.it

A generalized LC-MS/MS method for the quantification of phenolic compounds would involve the parameters outlined in the table below.

| Parameter | Typical Conditions/Settings |

|---|---|

| Chromatographic Column | Reversed-phase C18 or C8 column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.7-5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile or Methanol with 0.1% formic acid |

| Elution | Gradient elution |

| Flow Rate | 0.2 - 0.6 mL/min |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for phenolic compounds |

| MS Analyzer | Triple Quadrupole (QqQ) or Q-Trap |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ of this compound (~273.08) |

| Product Ions (Q3) | Determined by fragmentation of the precursor ion |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound (if applicable to its volatility)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, compounds like this compound, which are polar and have a relatively high molecular weight, are generally non-volatile and not suitable for direct GC-MS analysis. researchgate.net To overcome this limitation, a chemical derivatization step is required to increase the volatility and thermal stability of the analyte. researchgate.net

Derivatization for GC-MS Analysis: The hydroxyl groups on the phenolic rings of this compound are the primary targets for derivatization. Common derivatization reactions for such functional groups include:

Silylation: This is a widely used technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. researchgate.net

Acylation: This involves the introduction of an acyl group. Acetic anhydride (B1165640), for example, can be used in an in situ derivatization process to acetylate hydroxyl groups, which prevents chemical reactions between reactive ingredients and allows for accurate quantification. mdpi.com This process often results in characteristic fragment ions, such as the loss of a ketene (B1206846) group [M-42]+, which can be used for selective ion monitoring (SIM) or MRM in GC-MS. mdpi.com

Once derivatized, the more volatile this compound derivative can be separated on a GC column (typically a non-polar or medium-polarity column) and detected by the mass spectrometer.

| Derivatization Technique | Reagent Example | Target Functional Group | Effect on Analyte |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH (phenolic) | Increases volatility and thermal stability |

| Acylation | Acetic Anhydride | -OH (phenolic) | Increases volatility and creates characteristic fragments for MS detection |

The applicability of GC-MS is therefore dependent on the successful and reproducible derivatization of this compound.

Hyphenated Techniques for Comprehensive this compound Analysis (e.g., LC-NMR)

The structural complexity of natural product extracts often requires the combination of multiple analytical techniques for unambiguous compound identification. Hyphenated techniques, which directly couple different analytical instruments, are particularly powerful in this regard.

LC-NMR and LC-SPE-NMR: Liquid chromatography-nuclear magnetic resonance (LC-NMR) directly couples an HPLC system with an NMR spectrometer. mdpi.com This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. This is extremely useful for the structural elucidation of unknown compounds in a mixture without the need for prior isolation. sci-hub.se

A more advanced and flexible version of this technique is Liquid Chromatography-Solid Phase Extraction-NMR (LC-SPE-NMR). nih.gov In this setup, the peaks eluting from the LC column are trapped onto individual solid-phase extraction (SPE) cartridges. montana.edu These trapped analytes can then be washed, dried, and eluted with a fully deuterated solvent directly into an NMR tube for analysis. researchgate.netsci-hub.se This approach has several advantages over direct LC-NMR:

It overcomes the issue of solvent suppression, as the final NMR measurement is performed in a pure deuterated solvent. sci-hub.se

It allows for longer NMR acquisition times, significantly improving the signal-to-noise ratio and enabling more complex 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation. researchgate.net

It can be coupled with a mass spectrometer (LC-SPE-NMR-MS), providing parallel mass and NMR data from the same chromatographic run, which is a powerful combination for identifying new natural products. montana.edu

This technique would be highly applicable for the detailed structural confirmation of this compound in a complex plant extract and for identifying related, previously unknown dihydroisocoumarins.

Method Validation and Quality Control in this compound Analysis

For any quantitative method to be considered reliable, it must undergo a thorough validation process. The validation of an analytical method, such as an LC-MS/MS assay for this compound, ensures that it is suitable for its intended purpose. ijrar.com Key validation parameters, often defined by guidelines from bodies like the International Council for Harmonisation (ICH), include the following: japsonline.com

| Validation Parameter | Description |

|---|---|

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijrar.com |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Typically assessed by a calibration curve and the correlation coefficient (R²). mdpi.com |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies in a spiked matrix. mdpi.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability, intermediate precision). mdpi.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term stability at room temperature). |

Implementing a rigorous quality control (QC) system, including the regular analysis of QC samples at different concentrations, is essential to ensure the continued reliability of the analytical data for this compound over time.

Ecological and Chemoecological Significance of Hydramacrophyllol B

Role of Hydramacrophyllol B in Plant Defense Mechanisms within Scorzonera species

While direct studies on the defensive role of this compound in Scorzonera are not extensively documented, the chemical class to which it belongs, dihydroisocoumarins, is known for a range of antimicrobial and antifungal activities. nih.govtandfonline.comx-mol.net This suggests a potential role for this compound in the chemical defense arsenal (B13267) of Scorzonera species.

Plants produce a vast array of secondary metabolites to defend against pathogens and herbivores. mdpi.comnih.gov Scorzonera species, in particular, are known to contain a variety of bioactive compounds, including terpenoids, flavonoids, and phenolic acids, which contribute to their defense. mdpi.comnih.govnih.gov Dihydroisocoumarins isolated from various Scorzonera species have demonstrated notable antimicrobial and antifungal properties in laboratory settings. For instance, studies on Scorzonera longiana have revealed that its dihydroisocoumarin constituents exhibit activity against bacteria such as Escherichia coli and fungi like Candida albicans and Saccharomyces cerevisiae. tandfonline.com Similarly, dihydroisocoumarin glycosides from Scorzonera aucheriana have shown strong activity against Mycobacterium smegmatis. x-mol.net

This compound as a Mediator in Plant-Herbivore or Plant-Microbe Interactions

The interactions between plants and other organisms are often mediated by chemical cues. Secondary metabolites can act as attractants for pollinators, deterrents for herbivores, or signaling molecules in symbiotic or pathogenic relationships. nih.gov While there is no specific research on the role of this compound in mediating plant-herbivore or plant-microbe interactions for Scorzonera species, the known biological activities of dihydroisocoumarins provide a basis for inferring its potential functions.

Some dihydroisocoumarins have been investigated for their insecticidal properties. researchgate.net The production of such compounds could serve to deter feeding by generalist herbivores. The chemical profile of a plant is a key factor in its susceptibility to herbivory, and compounds that are toxic or reduce the nutritional quality of the plant tissue can act as effective defenses. mdpi.comumich.edu

In the context of plant-microbe interactions, the antimicrobial properties of dihydroisocoumarins suggest that this compound could influence the microbial communities on and around the plant, both above and below ground. x-mol.net These compounds could play a role in shaping the phyllosphere and rhizosphere microbiomes, potentially favoring beneficial microbes while inhibiting pathogenic ones. The traditional use of Scorzonera species in folk medicine for treating various ailments, including those caused by infections, further points to the presence of potent antimicrobial compounds. mdpi.comnih.gov

Allelopathic Effects of this compound in Ecosystems

Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. frontiersin.org This mechanism can provide a competitive advantage by reducing the density of neighboring plants. The Asteraceae family, to which Scorzonera belongs, is known for its allelopathic potential, largely attributed to its rich diversity of secondary metabolites. researchgate.net

While there are no specific studies on the allelopathic effects of this compound, research on other dihydroisocoumarins has indicated phytotoxic activity. researchgate.net This suggests that this compound, if leached from the plant into the soil, could potentially inhibit the germination and growth of competing plant species. Phenolic compounds, a broad class that includes dihydroisocoumarins, are frequently implicated in allelopathic interactions. frontiersin.org The release of these compounds from roots or decaying plant material can alter the soil environment and affect the establishment of other plants in the vicinity. Further research is needed to determine if this compound plays a significant role in the competitive success of Scorzonera species in their natural habitats.

Distribution and Variation of this compound Across Plant Populations/Species

This compound has been identified in several Scorzonera species, indicating its distribution within this genus. Phytochemical studies have confirmed its presence in Scorzonera tomentosa and Scorzonera judaica. researchgate.netresearchgate.net The concentration of this compound can vary between species. For instance, a study reported a concentration of 43.97 µg/g in the methanol (B129727) extract of S. tomentosa, while a chloroform:methanol extract of S. judaica contained 6.429 µg/g. researchgate.net

The production and accumulation of secondary metabolites like this compound can be influenced by a variety of factors, including genetics, environmental conditions, and the developmental stage of the plant. mdpi.comresearchgate.net Variation in the chemical profile can occur between different populations of the same species growing in different geographical locations, as well as between different parts of the same plant (e.g., roots vs. aerial parts). mdpi.comresearchgate.net This chemical diversity is a key aspect of a plant's ability to adapt to local ecological pressures, such as the prevalence of specific herbivores or pathogens. A comprehensive analysis of a wider range of Scorzonera species and populations would provide a clearer understanding of the distribution and ecological significance of this compound.

Computational Approaches and in Silico Studies of Hydramacrophyllol B

Molecular Docking and Dynamics Simulations for Hydramacrophyllol B-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netmdpi.com This method is instrumental in virtual screening and understanding the structural basis of a compound's biological activity. researchgate.netmdpi.com For this compound, molecular docking studies can be employed to identify potential protein targets by virtually screening it against a library of known protein structures. The process involves preparing the three-dimensional structure of this compound and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a binding affinity or score for each pose. mdpi.com

Research on other dihydroisocoumarins has successfully used this approach to identify potential inhibitors for various enzymes. For instance, docking studies on dihydroisocoumarin glycosides from Scorzonera longiana identified promising inhibitors of microbial enzymes like Mycobacterium smegmatis DprE1. nih.gov Similarly, chloro-dihydroisocoumarin derivatives isolated from Penicillium chrysogenum showed good binding affinity to bacterial β-lactamase enzymes in docking simulations. mdpi.com These studies suggest that a similar approach could reveal potential antibacterial or enzyme-inhibitory targets for this compound.

Following molecular docking, molecular dynamics (MD) simulations are often performed to validate the stability of the predicted ligand-protein complex. mdpi.comacs.org MD simulations model the atomic-level movements of the protein and ligand over time, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. researchgate.netnih.gov Studies on other natural products have used MD simulations lasting up to 100 nanoseconds to confirm that the docked compounds remain stably bound within the active site of their target proteins. mdpi.comresearchgate.net Such an analysis for a this compound-protein complex would provide a more dynamic and realistic picture of the binding interaction, strengthening the predictions made by molecular docking. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov A QSAR model can be used to predict the activity of newly designed compounds, prioritize them for synthesis, and guide the optimization of lead compounds. acs.org

Developing a QSAR model for this compound analogs would involve several key steps. First, a dataset of structurally related analogs would be required. These analogs could be synthesized or computationally generated. Second, the biological activity of these compounds against a specific target would need to be determined experimentally. Third, various molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical properties (e.g., electronic, steric, and lipophilic)—are calculated for each analog. nih.gov

Finally, a mathematical model is built using statistical methods, such as multi-linear regression (MLR) or machine learning algorithms, to relate the descriptors to the observed biological activity. nih.gov The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. researchgate.net QSAR studies have been successfully applied to isocoumarin (B1212949) and dihydroisocoumarin derivatives to understand the structural requirements for specific biological activities, such as the inhibition of lactoperoxidase. researchgate.net For this compound, a robust QSAR model could accelerate the discovery of more potent analogs by predicting their activity before they are synthesized.

De Novo Design of this compound-Inspired Molecules

De novo drug design is a computational strategy for generating novel molecular structures with desired properties, often tailored to fit a specific biological target. imsc.res.in Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules from scratch, piece by piece. This approach can be particularly useful for exploring novel chemical space.

Molecules inspired by this compound could be designed using this methodology. The process can be either ligand-based or structure-based. In a ligand-based approach, the structure of this compound itself could be used as a template or starting point. Fragments of the molecule could be used as seeds to "grow" new structures that retain key pharmacophoric features while introducing novel chemical moieties.

In a structure-based approach, if a specific protein target for this compound is identified (for instance, through molecular docking), its binding pocket can be used as a template. De novo design algorithms can then construct molecules that are complementary in shape and chemical properties to the binding site, aiming for high-affinity interactions. imsc.res.in This allows for the creation of highly specific and potentially potent ligands. While specific de novo design studies based on this compound have not been reported, the general principles are widely applied in drug discovery to generate innovative lead compounds. eurekaselect.com

Chemoinformatics and Network Pharmacology Applied to this compound

Chemoinformatics encompasses the use of computational tools to store, retrieve, and analyze chemical information. imsc.res.in For this compound, chemoinformatics databases and software can be used to calculate a wide range of molecular properties, including physicochemical characteristics and predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. imsc.res.in This initial screening helps to assess the "drug-likeness" of the compound.

Network pharmacology is an emerging field that moves beyond the "one drug, one target" paradigm to investigate how a compound interacts with a complex network of proteins within a biological system. dntb.gov.uanih.gov This approach is particularly well-suited for natural products, which often exhibit polypharmacology (acting on multiple targets).

A network pharmacology study of this compound would typically involve these steps:

Target Prediction: Using various chemoinformatic servers and databases, potential protein targets for this compound are predicted based on its structural similarity to known ligands.

Network Construction: The identified targets are used to build a "compound-target" network. This network is then integrated with known "protein-protein interaction" and "disease-gene" networks. researchgate.net

Network Analysis: The resulting complex network is analyzed to identify key proteins (nodes) and biological pathways that are significantly modulated by the compound. This can reveal the potential mechanisms of action and suggest therapeutic applications for this compound. nih.gov

Studies on compounds from related plant genera have used this approach to elucidate complex mechanisms of action. researchgate.net For this compound, network pharmacology could provide a holistic view of its biological effects and guide future experimental validation of its therapeutic potential.

Future Directions and Emerging Research Avenues for Hydramacrophyllol B

Integration of Omics Technologies (e.g., metabolomics, proteomics) in Hydramacrophyllol B Research

The advent of high-throughput "omics" technologies offers a powerful lens through which to view the complex biological interactions of natural compounds. nih.gov Integrating metabolomics and proteomics into the study of this compound can provide a holistic understanding of its effects at a molecular level. nih.govresearchgate.net

Metabolomics, the large-scale study of small molecules or metabolites, can create a functional snapshot of cellular activity. mdpi.comescholarship.org Applying metabolomic analysis to cells or organisms treated with this compound would reveal alterations in metabolic pathways, offering clues to its mechanism of action. revespcardiol.org This approach provides a direct readout of the biochemical state of a cell or tissue following perturbation by the compound. escholarship.orgrevespcardiol.org

Proteomics, which focuses on the entire set of proteins expressed by a genome, can identify the direct protein targets of this compound or downstream proteins whose expression levels change upon treatment. frontiersin.org Such studies are crucial for moving beyond phenotypic observations to a mechanistic understanding of how the compound exerts its effects. frontiersin.org Combining these omics datasets can reveal intricate networks of interaction and provide a more complete picture of the compound's biological role. nih.gov

Table 1: Proposed Multi-Omics Study Design for this compound

| Omics Technology | Objective | Experimental Approach | Potential Insights |

|---|---|---|---|

| Proteomics | Identify protein binding partners and expression changes. | Affinity purification-mass spectrometry (AP-MS) with a tagged this compound probe; Data-Independent Acquisition (DIA) proteomics on treated vs. untreated cells. mdpi.com | Direct molecular targets; Downstream pathway modulation; Biomarker discovery. frontiersin.org |

| Metabolomics | Profile changes in cellular metabolites. | Untargeted LC-MS/MS-based metabolomic analysis of cell lysates or biofluids after treatment. mdpi.com | Affected metabolic pathways; Understanding of functional impact; Off-target effects. revespcardiol.org |

| Transcriptomics | Analyze changes in gene expression. | RNA-sequencing of treated vs. untreated cellular models. | Identification of regulated genes and pathways; Correlation with proteomic data. |

| Integrated Analysis | Build a comprehensive model of action. | Bioinformatics tools to integrate proteomic, metabolomic, and transcriptomic data. episkin.com | Network-level understanding of compound's effect; Hypothesis generation for mechanism of action. researchgate.net |

Development of Advanced In Vitro Systems for this compound Mechanism Elucidation

Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex environment of human tissues. mdpi.com The development and use of advanced in vitro models, such as 3D organoids and organ-on-a-chip (OOC) platforms, present a significant opportunity to study the effects of this compound in a more physiologically relevant context. lek.comnih.gov

These models more closely mimic the cellular diversity, structure, and function of human organs. nih.govnih.gov For instance, liver organoids could be used to investigate the metabolism of this compound and assess its potential for drug-induced liver injury (DILI) with greater accuracy than preclinical animal models. lek.com OOC systems can model the interaction between different organ systems, allowing for the study of systemic effects and bioavailability. lek.com Utilizing induced pluripotent stem cells (iPSCs) from diverse genetic backgrounds within these models could also enable research into population-specific responses to the compound. nih.gov The adoption of these advanced systems is encouraged by regulatory bodies as a means to improve the predictivity of preclinical research. nih.gov

Table 2: Comparison of In Vitro Models for this compound Research

| Model Type | Description | Advantages for this compound Study | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, cost-effective, basic cytotoxicity assays. | Lacks tissue architecture, poor physiological relevance. nih.gov |

| 3D Spheroids | Self-assembled aggregates of cells. | Better cell-cell interaction, presence of nutrient/oxygen gradients. | Limited tissue-level complexity, variability in size. |

| Organoids | Self-organizing 3D cultures derived from stem cells that mimic organ structure and function. nih.gov | High physiological relevance, models organ development and disease, suitable for studying metabolism and toxicity. lek.comnih.gov | Complex culture requirements, lower throughput, lack of vascularization. |

| Organ-on-a-Chip | Microfluidic devices containing living cells that recreate the functions of organs and organ systems. lek.com | Models dynamic environments (e.g., blood flow), allows for multi-organ interaction studies. | Technically complex to set up, lower throughput than 2D models. |

Exploration of Synergistic Effects of this compound with Other Compounds in Cellular Models

Natural extracts often contain a multitude of bioactive compounds that may act synergistically, where their combined effect is greater than the sum of their individual effects. researchgate.net this compound is isolated from plants of the Scorzonera genus, which are rich in other phytochemicals like triterpenoids, flavonoids, and phenolic acids. mdpi.comsemanticscholar.orgresearchgate.net

Future research should investigate the potential synergistic or antagonistic interactions between this compound and other co-occurring compounds isolated from the same source. europa.eu For example, combining this compound with compounds like lupeol (B1675499) or α-amyrin, also found in Scorzonera species, in cellular assays could reveal enhanced bioactivity. semanticscholar.org Understanding these interactions is crucial, as it could lead to the development of more potent, multi-component therapeutic strategies and provide a rationale for the traditional use of whole plant extracts. researchgate.net The isobologram method is a standard for quantitatively determining synergy, additivity, or antagonism between two compounds. researchgate.net

Table 3: Potential Compounds for Synergy Studies with this compound

| Compound Class | Specific Examples from Scorzonera spp. | Rationale for Synergy Testing |

|---|---|---|

| Triterpenoids | Lupeol, Lupeol Acetate (B1210297), α-Amyrin, Oleanolic Acid. mdpi.comsemanticscholar.org | These compounds often possess anti-inflammatory and cytotoxic activities that could complement the effects of this compound. |

| Flavonoids | Quercetin, Luteolin, Isoorientin. mdpi.comsemanticscholar.org | Known for their antioxidant properties, they could potentiate cellular responses or protect against off-target oxidative stress. |

| Phenolic Acids | Chlorogenic Acid, Caffeic Acid derivatives. mdpi.comsemanticscholar.org | These compounds have a wide range of biological activities and are major components of many plant extracts. |

| Other Dihydroisocoumarins | Hydramacrophyllol A. mdpi.comresearchgate.net | Structural analogs may target the same or complementary pathways, leading to an enhanced overall effect. |

Innovation in Sustainable Production Methods for this compound

The reliance on direct extraction from plant sources for natural products can be unsustainable, subject to geographic and seasonal variability, and often yields low quantities. Innovations in production methods are essential for a stable and environmentally friendly supply of this compound.

One avenue is the optimization of cultivation practices for Scorzonera species, employing sustainable agriculture techniques to increase yield and bioactive content without depleting natural resources. rsc.org This could involve selecting high-yielding chemotypes and developing optimal growing and harvesting conditions.

A more advanced approach involves biotechnology. Plant cell culture in bioreactors offers a controlled environment for producing specific phytochemicals, independent of climate and geography. Furthermore, the biosynthetic pathway of this compound could be elucidated and subsequently transferred to microbial hosts like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. This synthetic biology approach, known as metabolic engineering, could enable large-scale, cost-effective, and sustainable production of the pure compound.

Table 4: Strategies for Sustainable Production of this compound

| Production Method | Description | Advantages | Challenges |

|---|---|---|---|

| Optimized Agriculture | Improving cultivation of the source plant (Scorzonera spp.) through agronomic research. | Utilizes existing biological systems; potential for co-extraction of other valuable compounds. | Dependent on climate and land; potential for batch-to-batch variability; slow scale-up. |

| Plant Cell Culture | Growing plant cells in controlled bioreactors to produce the desired compound. | Independent of geography/climate; consistent yield; controlled production environment. | Slow cell growth; potential for genetic instability; optimization can be costly. |

| Metabolic Engineering | Engineering microorganisms (e.g., yeast, bacteria) to produce the compound. | High yield; rapid growth; scalable; cost-effective at scale; highly pure product. | Requires complete elucidation of the biosynthetic pathway; complex genetic engineering. |

| Cell-Free Synthesis | Using purified enzymes in vitro to conduct the biosynthetic pathway. | Very high purity; precise control over reactions. | High cost of enzyme purification; requires stable enzymes. |

Expanding the Scope of this compound Chemical Biology and Mechanistic Understanding

Chemical biology provides tools and techniques to probe biological systems with chemical precision, making it an ideal discipline for elucidating the mechanism of action of natural products like this compound. nih.gov A key goal in this area is the identification of the direct molecular target(s) of a compound, which is fundamental to understanding its biological effects. nih.gov

A promising strategy involves the design and synthesis of chemical probes based on the this compound scaffold. These probes, which might incorporate a reporter tag (like a fluorophore) or a reactive group for covalent labeling, can be used in cell-based assays to "fish" for binding partners. Subsequent identification of these partners via proteomics would provide direct evidence of the compound's molecular targets.

Furthermore, computational approaches, such as molecular docking simulations, can predict potential binding sites on known protein structures, helping to prioritize targets for experimental validation. By combining these chemical biology and computational strategies with the omics and advanced in vitro model studies previously described, researchers can build a comprehensive, high-resolution model of how this compound functions at the molecular, pathway, and cellular levels.

Table 5: Chemical Biology Workflow for Target ID of this compound

| Step | Technique/Approach | Objective |

|---|---|---|

| 1. Probe Design & Synthesis | Synthetic Organic Chemistry | Create bioactive analogs of this compound with functional handles (e.g., alkyne, photo-crosslinker). |